Guanabenz hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Antihypertensive Effects:

The most established use of guanabenz hydrochloride is in managing hypertension. It works by stimulating alpha-2 adrenergic receptors in the brainstem, leading to a decrease in sympathetic nervous system activity. This, in turn, reduces heart rate and blood vessel constriction, ultimately lowering blood pressure [National Institutes of Health. (2022, September 28). Guanabenz hydrochloride. DailyMed. ].

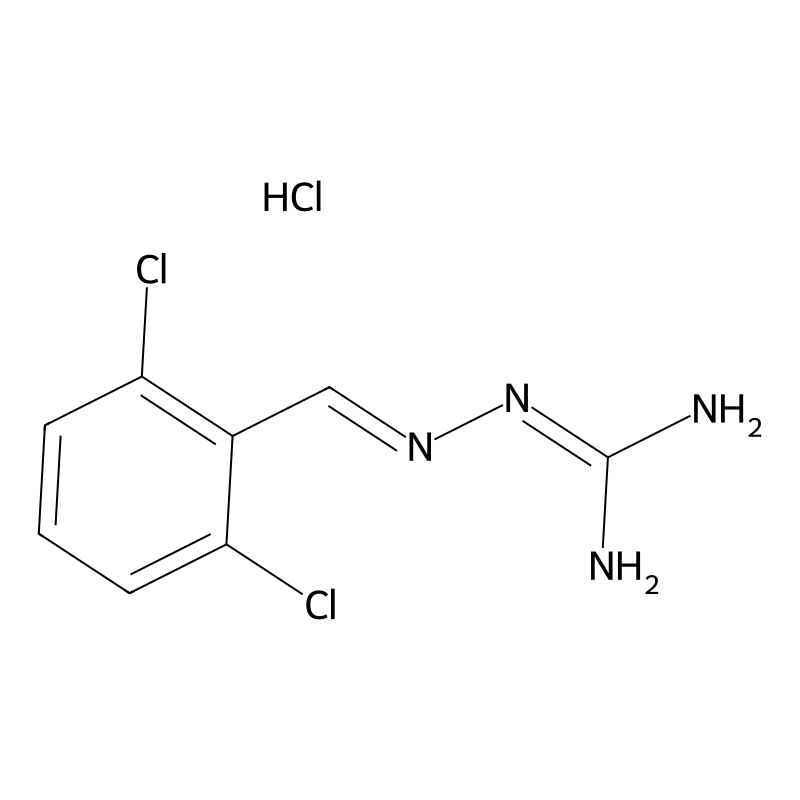

Guanabenz hydrochloride is a pharmaceutical compound primarily used as an antihypertensive agent. It functions as a selective alpha-2 adrenergic receptor agonist, which means it binds to and activates these receptors in the central nervous system. This action leads to a reduction in sympathetic outflow, resulting in decreased blood pressure and heart rate. The chemical structure of guanabenz hydrochloride is represented by the formula , and it is often marketed under the trade name Wytensin .

Guanabenz hydrochloride can cause side effects like dizziness, drowsiness, dry mouth, headache, and weakness []. It can also interact with other medications, so consulting a healthcare professional before use is crucial.

Data Availability

In-depth data on specific aspects like toxicity or flammability is limited in publicly available resources. It's recommended to consult safety data sheets (SDS) from chemical suppliers for detailed safety information.

Current Research

While primarily used for hypertension, research is exploring the potential of Guanabenz hydrochloride for other applications. Studies suggest it might have anti-inflammatory properties and could be useful in conditions like multiple sclerosis [].

The synthesis of guanabenz hydrochloride involves a straightforward reaction between 2,6-dichlorobenzaldehyde and aminoguanidine. This reaction can be summarized as follows:

After the initial synthesis, guanabenz is converted into its hydrochloride salt by reacting it with hydrochloric acid in diethyl ether, enhancing its solubility and stability for pharmaceutical use .

Guanabenz hydrochloride exhibits significant biological activity through its action on alpha-2 adrenergic receptors. It primarily acts as an agonist at the alpha-2A subtype, causing a decrease in norepinephrine release, which leads to lower blood pressure. Additionally, research has indicated that guanabenz may possess anti-inflammatory properties, potentially making it useful in treating conditions like multiple sclerosis . The metabolite 4-hydroxy guanabenz also shows promise in modulating metabolic parameters and weight reduction in obesity models .

The synthesis of guanabenz hydrochloride can be performed using the following method:

- Reactants: Combine 2,6-dichlorobenzaldehyde with aminoguanidine.

- Solvent: Use methanol as the solvent.

- Reaction Conditions: Heat the mixture at approximately 95°C for three hours.

- Crystallization: Cool the reaction mixture to room temperature and crystallize the product from methanol.

- Hydrochloride Formation: Dissolve the resulting solid in diethyl ether and add hydrochloric acid to form guanabenz hydrochloride .

This method yields a high purity product suitable for pharmaceutical applications.

Guanabenz hydrochloride is primarily used in clinical settings for managing hypertension. Its mechanism of action allows it to effectively lower blood pressure by reducing sympathetic nervous system activity. Beyond its antihypertensive use, ongoing research explores its potential applications in treating metabolic disorders and inflammatory diseases due to its effects on various receptors .

Guanabenz hydrochloride has been studied for its interactions with other drugs. For instance, it may have diminished antihypertensive effects when used concurrently with alfentanil while potentially enhancing effects when combined with alfuzosin . Additionally, studies suggest that guanabenz's metabolites could have distinct pharmacological profiles that warrant further investigation for their therapeutic potential .

Several compounds share structural or functional similarities with guanabenz hydrochloride. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Clonidine | Alpha-2 adrenergic agonist | Used for hypertension; also treats ADHD |

| Dexmedetomidine | Alpha-2 adrenergic agonist | Primarily used as a sedative in intensive care settings |

| Tizanidine | Alpha-2 adrenergic agonist | Muscle relaxant used for spasticity |

| 4-Hydroxy Guanabenz | Metabolite of guanabenz | Exhibits partial agonistic activity at various receptors |

Guanabenz is unique due to its specific receptor selectivity and its established role in managing hypertension while also showing potential anti-inflammatory effects . The exploration of its metabolites further distinguishes it from other similar compounds, highlighting opportunities for novel therapeutic applications.